REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[F:12])[N:5]=[CH:4][N:3]=1.[NH2:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[C:16]([CH3:21])[CH:15]=1.N>C(O)(C)C>[CH3:21][C:16]1[CH:15]=[C:14]([NH:13][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][C:10]=3[F:12])[N:5]=[CH:4][N:3]=2)[CH:19]=[CH:18][C:17]=1[OH:20]
|
Name
|
|
Quantity
|
6.76 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=CC=CC(=C12)F
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C(C)(C)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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NC1=CC(=C(C=C1)O)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
|
Details
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to precipitate
|
Type
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FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
DISSOLUTION
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Details
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The solid was dissolved in a boiling mixture of methanol (500 ml) and water (100 ml)
|
Type
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CUSTOM
|
Details
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to give a brown solution
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo to such a volume that all of the methanol
|
Type
|
CUSTOM
|
Details
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had been removed
|
Type
|
CUSTOM
|
Details
|
leaving the product as a suspension in aqueous solution
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
triturated with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over P2O5 in a vacuum oven
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)NC1=NC=NC2=CC=CC(=C12)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.18 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |